molecular formula C17H24N4O2 B2974553 3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one CAS No. 1903036-38-3

3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one

Cat. No. B2974553
CAS RN: 1903036-38-3
M. Wt: 316.405
InChI Key: LCTFLZJKXSFTJU-UHFFFAOYSA-N
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Description

“3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one” is a chemical compound that is part of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . It’s synthesized in a cost-efficient manner and is used as a key intermediate in various chemical processes .


Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . It has different substituents in various positions of the pyrazole and/or piperazine rings .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized as a key precursor in the synthesis of diverse heterocyclic structures. For instance, studies have shown the preparation of pyrido[1,2-a]piperazines and their derivatives through condensation processes involving carbonyl compounds, showcasing the compound's utility in generating novel analogues of tetrahydroisoquinolines and protoberberines (Richards & Hofmann, 1978).

Potential Antagonistic Activities

The structural motifs present in the compound are indicative of its potential application in the discovery of receptor antagonists. For example, the analysis of similar compounds has led to the development of antagonists for cannabinoid receptors, demonstrating the compound's potential in contributing to the design of selective receptor ligands (Shim et al., 2002).

Future Directions

The future directions for this compound involve its use as a bifunctional scaffold . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

3-methyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-13(2)11-16(22)19-7-9-20(10-8-19)17(23)15-12-14-5-3-4-6-21(14)18-15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTFLZJKXSFTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one

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